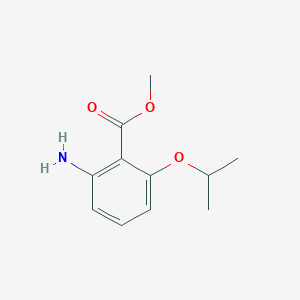![molecular formula C7H4N2OS B13654310 Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
Thieno[2,3-d]pyridazine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyridazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyridazine-3-carbaldehyde typically involves the formation of the thieno[2,3-d]pyridazine core followed by the introduction of the carbaldehyde group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable dicarbonyl compound can yield the thieno[2,3-d]pyridazine core, which can then be further functionalized to introduce the carbaldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions followed by purification steps to isolate the desired product. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Thieno[2,3-d]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol. Substitution reactions can introduce various functional groups into the thieno[2,3-d]pyridazine core, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Thieno[2,3-d]pyridazine-3-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of thieno[2,3-d]pyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiophene and pyridazine rings can facilitate interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,4-d]pyridazine: Another isomeric form with different electronic properties and stability.
Pyridazine: A simpler structure with two adjacent nitrogen atoms, commonly used in medicinal chemistry.
Thieno[3,2-c]pyridazine: A related compound with a different fusion pattern, leading to distinct chemical and physical properties.
Uniqueness
Thieno[2,3-d]pyridazine-3-carbaldehyde is unique due to its specific ring fusion pattern, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for the development of new materials and biologically active molecules.
Propiedades
Fórmula molecular |
C7H4N2OS |
|---|---|
Peso molecular |
164.19 g/mol |
Nombre IUPAC |
thieno[2,3-d]pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-3-5-4-11-7-2-9-8-1-6(5)7/h1-4H |
Clave InChI |
BTUBHYWQVYSSJA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=N1)SC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


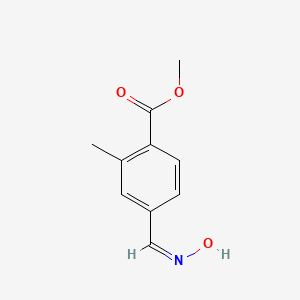
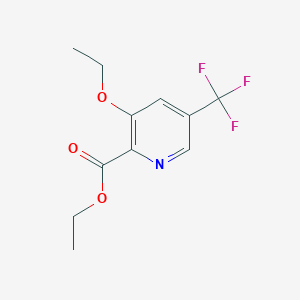
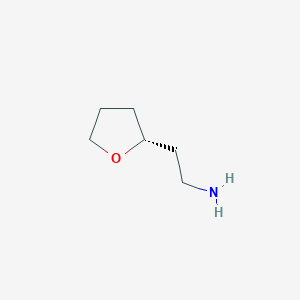
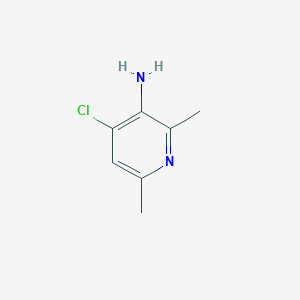
![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)


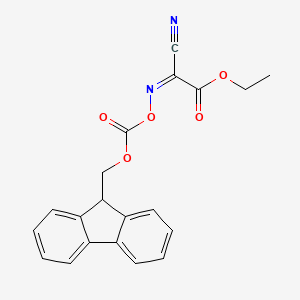
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
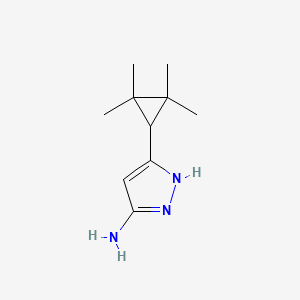
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
